tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate
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Overview
Description
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is a complex organic compound with a molecular weight of 347.44 g/mol. It is known for its unique tricyclic structure, which includes a carbamate group and a tosyl (4-methylbenzenesulfonyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5210^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-ol: This compound has a similar tricyclic structure but lacks the carbamate and tosyl groups.
4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0^{2,6}]decane: This compound is used in the preparation of high molecular weight polymers and has different functional groups compared to the carbamate.
Tricyclo[5.2.1.0^{2,6}]dec-4-ene, 4-methyl-: This compound has a similar tricyclic core but differs in its substituents.
Uniqueness
Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is unique due to its combination of a tricyclic structure with both carbamate and tosyl groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-4-enyl N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-5-7-13(8-6-11)24(21,22)19-18(20)23-17-10-12-9-16(17)15-4-2-3-14(12)15/h2,4-8,12,14-17H,3,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLGVHYLVGUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3CC2C4C3CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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